1,1,1,4,4,4-Hexafluorobutano

Descripción general

Descripción

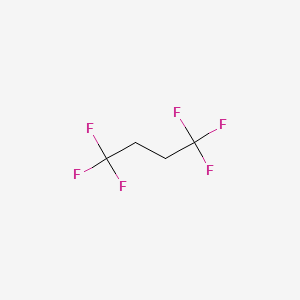

1,1,1,4,4,4-Hexafluorobutane is a highly fluorinated hydrocarbon with the molecular formula C4H4F6. It is known for its unique chemical properties, including high thermal stability and low reactivity under standard conditions. This compound is used in various industrial applications due to its stability and inertness .

Aplicaciones Científicas De Investigación

1,1,1,4,4,4-Hexafluorobutane has several applications in scientific research and industry:

Chemistry: It is used as a solvent and reagent in various chemical reactions due to its inertness and stability.

Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives and related compounds are studied for potential use in drug delivery systems and as imaging agents.

Industry: It is used in the production of fluorinated polymers and as a blowing agent in the manufacture of foams. Its high thermal stability makes it suitable for use in high-temperature applications.

Mecanismo De Acción

Target of Action

1,1,1,4,4,4-Hexafluorobutane is a highly fluorinated hydrocarbon

Pharmacokinetics

Its physical properties such as melting point (-53°c), boiling point (24-25°c), and density (137 g/cm³) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It has been suggested as a promising low-global-warming-potential (gwp) refrigerant, ideal for spray cooling systems in the thermal management of electronic components .

Action Environment

The action of 1,1,1,4,4,4-Hexafluorobutane can be influenced by environmental factors such as temperature and pressure . For instance, increasing the ambient temperature or pressure corresponds to an increase in the droplet equilibrium temperature . The promoting effect of increasing the ambient temperature on droplet evaporation will be weakened in high-pressure cases .

Análisis Bioquímico

Biochemical Properties

1,1,1,4,4,4-Hexafluorobutane plays a role in biochemical reactions primarily due to its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions can vary, but they often involve the binding of 1,1,1,4,4,4-Hexafluorobutane to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .

Cellular Effects

The effects of 1,1,1,4,4,4-Hexafluorobutane on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1,1,1,4,4,4-Hexafluorobutane has been shown to alter the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, it can disrupt cellular metabolism by inhibiting key enzymes involved in energy production, leading to reduced cellular ATP levels .

Molecular Mechanism

At the molecular level, 1,1,1,4,4,4-Hexafluorobutane exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, 1,1,1,4,4,4-Hexafluorobutane can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, leading to reduced metabolism of certain substrates . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 1,1,1,4,4,4-Hexafluorobutane can change over time in laboratory settings. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or reactive chemicals. Long-term exposure to 1,1,1,4,4,4-Hexafluorobutane in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,1,1,4,4,4-Hexafluorobutane vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects. At higher doses, it can cause toxic or adverse effects, such as liver damage, oxidative stress, and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur .

Metabolic Pathways

1,1,1,4,4,4-Hexafluorobutane is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,1,1,4,4,4-Hexafluorobutane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of 1,1,1,4,4,4-Hexafluorobutane can influence its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of 1,1,1,4,4,4-Hexafluorobutane can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes .

Métodos De Preparación

1,1,1,4,4,4-Hexafluorobutane can be synthesized through several methods. One common approach involves the fluorination of suitable precursors. For instance, hexafluoro-2-butyne can be used as a starting material, which undergoes a series of reactions to yield 1,1,1,4,4,4-hexafluorobutane . Industrial production often involves multi-step processes, including the reaction of hexachloro-2-butene with hydrogen fluoride in the presence of a catalyst . The reaction conditions typically include high temperatures and pressures to ensure complete fluorination and high yield.

Análisis De Reacciones Químicas

1,1,1,4,4,4-Hexafluorobutane is relatively inert, but it can undergo specific reactions under controlled conditions. Some of the notable reactions include:

Substitution Reactions: It can participate in halogenation reactions where hydrogen atoms are replaced by halogen atoms.

Cyclization and Polymerization: At high temperatures, such as 1073 K, it can undergo cyclization and polymerization reactions, leading to the formation of complex products.

Common reagents used in these reactions include halogenating agents like bromine and bases such as potassium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

1,1,1,4,4,4-Hexafluorobutane can be compared with other fluorinated hydrocarbons such as:

Hexafluoro-2-butene: This compound is an unsaturated hydrocarbon with similar fluorination but different reactivity due to the presence of double bonds.

1,1,1,3,3,3-Hexafluoropropane: Another fluorinated hydrocarbon with similar properties but a different molecular structure, leading to variations in its applications and reactivity.

The uniqueness of 1,1,1,4,4,4-hexafluorobutane lies in its high degree of fluorination and the resulting stability and inertness, making it suitable for specialized industrial applications where other compounds might not perform as well.

Actividad Biológica

1,1,1,4,4,4-Hexafluorobutane is a fluorinated hydrocarbon with applications as a refrigerant and solvent. Its biological activity has been the subject of various studies, primarily focusing on its toxicity, potential health effects, and environmental impact. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

1,1,1,4,4,4-Hexafluorobutane (C4H2F6) is characterized by its high fluorine content which contributes to its unique properties. It exists as a colorless gas at room temperature and is known for its stability and low reactivity under normal conditions.

Acute Toxicity

The acute toxicity of 1,1,1,4,4,4-Hexafluorobutane is relatively low. According to safety data sheets and toxicological assessments:

- Inhalation Exposure : The primary route of exposure in occupational settings is through inhalation. Long-term exposure is not expected to produce chronic adverse health effects based on animal model studies .

- Irritation Potential : There is no significant evidence of skin or eye irritation associated with this compound .

- Endocrine Disruption : Current literature does not indicate any endocrine-disrupting properties for 1,1,1,4,4,4-Hexafluorobutane .

Carcinogenicity and Reproductive Toxicity

Regulatory bodies have not classified 1,1,1,4,4,4-Hexafluorobutane as a carcinogen or reproductive toxicant. Evaluations by agencies such as the European Chemicals Agency (ECHA) have concluded that there is insufficient evidence to support these classifications .

Study on Thermal Decomposition

Research has shown that during thermal decomposition processes involving 1,1,1,4,4,4-Hexafluorobutane:

- Radical Formation : H- and F-abstraction reactions produce radicals that contribute to subsequent reactions during pyrolysis .

- Energy Barriers : Studies indicated lower energy barriers in intramolecular elimination reactions compared to initial pyrolysis reactions .

Synthesis and Transformation

Recent studies have explored the synthesis of derivatives from 1,1,1,4,4,4-Hexafluorobutane:

- Halogenation Reactions : A series of halogenated derivatives were synthesized through simple one-pot procedures involving UV irradiation .

- Characterization : These derivatives were characterized using NMR spectroscopy and mass spectrometry to confirm their structures and yields.

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Low toxicity via inhalation; no chronic effects observed |

| Skin/Irritation | Minimal irritation potential |

| Carcinogenicity | Not classified as a carcinogen |

| Reproductive Toxicity | No evidence found |

| Endocrine Disruption | No evidence found |

| Aquatic Toxicity | Limited data; no significant toxicity reported |

| Persistence | Low degradation rate; specific data lacking |

Propiedades

IUPAC Name |

1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6/c5-3(6,7)1-2-4(8,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIGIYYQHHRBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074942 | |

| Record name | 1,1,1,4,4,4-Hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-59-0 | |

| Record name | 1,1,1,4,4,4-Hexafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,1,1,4,4,4-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,4,4,4-Hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.